molecular formula C12H20N4 B6352263 6-(4-(Dimethylamino)piperidin-1-yl)pyridin-3-amine CAS No. 1007869-43-3

6-(4-(Dimethylamino)piperidin-1-yl)pyridin-3-amine

Cat. No.: B6352263
CAS No.: 1007869-43-3
M. Wt: 220.31 g/mol
InChI Key: QGKYCNGOJVIHDR-UHFFFAOYSA-N
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Description

6-(4-(Dimethylamino)piperidin-1-yl)pyridin-3-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a piperidine ring, a crucial scaffold found in more than twenty classes of pharmaceuticals, and an aminopyridine group, both of which are privileged structures for designing biologically active molecules . The specific molecular architecture of this compound, which combines a piperidine subunit with a dimethylamino electron-donating group and an aminopyridine, suggests potential for diverse research applications. Piperidine derivatives are extensively investigated for their pharmacological properties and are present in various therapeutics . Similarly, aminopyridine derivatives are commonly explored in scientific research for their potential as key intermediates or final targets in synthesizing receptor antagonists or enzyme inhibitors . Researchers may find this compound valuable as a building block for developing novel small-molecule probes or as a candidate for hit-to-lead optimization campaigns. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. All necessary safety data sheets and handling instructions should be consulted prior to use.

Properties

IUPAC Name

6-[4-(dimethylamino)piperidin-1-yl]pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c1-15(2)11-5-7-16(8-6-11)12-4-3-10(13)9-14-12/h3-4,9,11H,5-8,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKYCNGOJVIHDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=NC=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The Buchwald-Hartwig amination is a robust method for forming C–N bonds between aryl halides and amines. For 6-(4-(dimethylamino)piperidin-1-yl)pyridin-3-amine, this approach involves coupling 6-bromopyridin-3-amine with 4-(dimethylamino)piperidine under catalytic conditions.

Reaction Conditions

ComponentSpecification
CatalystPd₂(dba)₃ (2–5 mol%)
LigandXantphos (4–10 mol%)
BaseNaOtBu (2.0 equiv)
SolventToluene or dioxane
Temperature100–110 °C
Reaction Time12–24 hours
Yield55–70% (after purification)

Mechanistic Insights

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by amine coordination and reductive elimination to form the C–N bond. The bulky Xantphos ligand prevents β-hydride elimination, favoring coupling over side reactions.

Optimization Challenges

  • Amine Coordination : The electron-rich 4-(dimethylamino)piperidine may inhibit catalysis by strongly coordinating to Pd. Excess ligand (Xantphos) mitigates this issue.

  • Byproduct Formation : Residual dehalogenation products (e.g., pyridin-3-amine) are minimized by rigorous solvent degassing.

Nucleophilic Aromatic Substitution (SNAr)

Activating Group Strategies

SNAr requires electron-deficient aryl rings. For pyridine derivatives, this is achieved via:

  • Nitration : Introducing a nitro group at the 2- or 4-position.

  • Coordination with Lewis Acids : Zn(OTf)₂ or BF₃·OEt₂ enhances electrophilicity.

Representative Protocol

  • Substrate Preparation : 6-Fluoropyridin-3-amine is treated with Zn(OTf)₂ (1.2 equiv) in CH₃CN.

  • Nucleophilic Attack : 4-(Dimethylamino)piperidine (1.5 equiv) is added, and the mixture is refluxed for 48 hours.

  • Workup : Neutralization with NH₄Cl, extraction with DCM, and column chromatography (SiO₂, 5% MeOH/DCM).

ParameterValue
Yield30–45%
Purity (HPLC)>90%

Limitations

  • Low yields due to pyridine’s inherent electron deficiency.

  • Harsh conditions may degrade sensitive functional groups.

Reductive Amination Pathways

Aldehyde Intermediate Approach

A less common route involves reductive amination of 6-(piperidin-4-yl)pyridin-3-amine with formaldehyde:

  • Aldehyde Generation : Oxidation of 6-(piperidin-4-yl)pyridin-3-amine using MnO₂ in DCM.

  • Reductive Amination : Reaction with dimethylamine and NaBH₃CN in MeOH at 0 °C to rt.

StepConditionsYield
OxidationMnO₂, DCM, 12 h60%
Reductive AminationNaBH₃CN, MeOH, 24 h35%

This method is limited by the instability of the aldehyde intermediate and competing overalkylation.

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesYield Range
Buchwald-HartwigHigh regioselectivity, mild conditionsCostly catalysts, Pd residues55–70%
SNArNo metal catalystsLow yields, harsh conditions30–45%
Reductive AminationSimplicityMultiple steps, low efficiency20–35%

Scalability and Industrial Considerations

Catalyst Recycling

Pd recovery via filtration (e.g., using Pd-on-carbon) reduces costs in large-scale Buchwald-Hartwig reactions.

Purification Challenges

  • Byproduct Removal : Silica gel chromatography remains standard, though crystallization (e.g., using EtOAc/hexane) is preferred industrially.

  • Residual Solvents : Azeotropic distillation with toluene ensures compliance with ICH guidelines.

Chemical Reactions Analysis

6-(4-(Dimethylamino)piperidin-1-yl)pyridin-3-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions .

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis
6-(4-(Dimethylamino)piperidin-1-yl)pyridin-3-amine serves as a crucial building block in the synthesis of more complex organic molecules. Its piperidine and pyridine moieties allow for versatile chemical reactions, including:

  • Nucleophilic Substitution : The dimethylamino group can be replaced by other nucleophiles.
  • Oxidation : Can form N-oxides using agents like hydrogen peroxide.
  • Reduction : Can be reduced to form various amine derivatives.

These reactions are essential for developing new compounds in medicinal chemistry and materials science.

Biological Applications

Pharmacological Potential
The compound's structure suggests it may interact with various biological targets, making it a candidate for therapeutic applications. Key areas of research include:

  • Enzyme Interaction : It has been studied for its potential to inhibit enzymes such as NAPE-PLD, which is involved in lipid signaling pathways.
  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptor sites, influencing cellular signaling.

Medicinal Chemistry

Research indicates that this compound exhibits promising anticancer and antimicrobial properties.

Anticancer Activity

Studies have shown that derivatives of this compound can inhibit cancer cell proliferation across various cell lines.

CompoundCell LineIC50 (µM)
A1H19750.297
B2A549>50
B8H197515.629

This table illustrates the varying potency of related compounds against different cancer cell lines, highlighting the potential for further development in anticancer therapies.

Antimicrobial Activity

Piperidine derivatives are known for their antimicrobial activities. Research into this compound has indicated effectiveness against several bacterial strains, supporting its potential use in developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity. Key findings include:

  • Dimethylamino Group : Essential for enhancing interactions with target proteins.
  • Pyridine Substituents : Variations can improve lipophilicity and cellular uptake.
  • Conformational Flexibility : A balance between rigidity and flexibility enhances binding affinity.

Case Study 1: Inhibition of NAPE-PLD

In a focused study on the inhibition of NAPE-PLD, structural modifications of similar compounds led to increased inhibitory potency, suggesting that fine-tuning the molecular structure can enhance therapeutic efficacy in lipid signaling modulation.

Case Study 2: CHK1 Inhibition

Another study on CHK1 inhibitors demonstrated that specific structural alterations resulted in improved selectivity over CHK2, emphasizing the importance of precise molecular design in drug development.

Mechanism of Action

The mechanism of action of 6-(4-(Dimethylamino)piperidin-1-yl)pyridin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways . The exact molecular pathways involved depend on the specific biological context and the target being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

6-(4-Fluoropiperidin-1-yl)pyridin-3-amine Derivatives
  • Example: 5-(6-(4-Fluoropiperidin-1-yl)pyridin-3-yl)-N-methylthieno[3,2-b]pyridine-2-carboxamide () Key Differences: Replaces the dimethylamino group with a fluorine atom. Fluorinated compounds often exhibit improved bioavailability but reduced basicity .
6-(4-Methylpiperidin-1-yl)pyridin-3-amine
  • Source: Key Differences: Substitutes dimethylamino with a methyl group. Impact: Loss of tertiary amine functionality reduces hydrogen-bonding capacity and solubility. Methyl groups enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Core Heterocycle Modifications

6-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-amine
  • Source: Key Differences: Replaces piperidine with a 1,4-diazepane ring (7-membered ring). Molecular weight increases (206.29 g/mol vs. ~220–250 g/mol for piperidine analogs), which could influence pharmacokinetics .
1-(6-Chloropyridine-3-carbonyl)piperidin-4-amine
  • Source :
    • Key Differences : Chloropyridine replaces the pyridine core, and a carbonyl group links the piperidine.
    • Impact : Chlorine enhances electron-withdrawing effects, while the carbonyl group introduces polarity. Such modifications may alter binding kinetics in enzyme inhibition studies .

Functional Group Additions in Related Scaffolds

[4-(1-Methyl-1H-pyrazol-4-yl)-benzyl]-{6-[7-(3-pyrrolidin-1-yl-propoxy)-imidazo[1,2-a]pyridin-3-yl]-pyrimidin-4-yl}-amine
  • Source :
    • Key Differences : Incorporates imidazopyridine and pyrimidine rings with a pyrrolidine-propoxy chain.
    • Impact : Increased aromaticity and bulkiness may enhance target specificity but reduce solubility. Pyrrolidine-propoxy chains can improve blood-brain barrier penetration .

Biological Activity

6-(4-(Dimethylamino)piperidin-1-yl)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

The compound features a piperidine ring substituted with a dimethylamino group and is linked to a pyridine moiety, which contributes to its pharmacological profile. The general structure can be represented as follows:

Chemical Structure C13H18N4\text{Chemical Structure }C_{13}H_{18}N_{4}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may function as an agonist or antagonist, modulating signaling pathways that are crucial for cellular functions. Specifically, it has been noted to interact with:

  • NAPE-PLD : An enzyme involved in the biosynthesis of bioactive lipids, which has implications in neurobiology and emotional behavior modulation .
  • CHK1 : A kinase involved in the DNA damage response, where modifications of similar compounds have shown enhanced selectivity and potency .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have demonstrated that derivatives can inhibit cancer cell proliferation in various lines, including those resistant to standard therapies .

CompoundCell LineIC50 (µM)
A1H19750.297
B2A549>50
B8H197515.629

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Piperidine derivatives are known for their ability to inhibit bacterial growth, with specific studies indicating effectiveness against various pathogens .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine ring or the pyridine substituents can significantly alter potency and selectivity.

Key Findings from SAR Studies:

  • Dimethylamino Group : Essential for enhancing interaction with target proteins.
  • Pyridine Substituents : Variations can lead to increased lipophilicity and improved cellular uptake.
  • Conformational Flexibility : Studies suggest that a balance between rigidity and flexibility in the molecular structure enhances binding affinity .

Case Study 1: Inhibition of NAPE-PLD

In a study examining the inhibition of NAPE-PLD by related compounds, it was found that specific modifications increased inhibitory potency significantly, leading to promising results in modulating lipid signaling pathways in vivo .

Case Study 2: CHK1 Inhibition

Another study focused on the evolution of CHK1 inhibitors demonstrated that structural modifications led to compounds with improved selectivity over CHK2, highlighting the importance of precise molecular design in therapeutic development .

Q & A

Synthesis and Optimization

Basic: What are the common synthetic routes for 6-(4-(Dimethylamino)piperidin-1-yl)pyridin-3-amine, and how are intermediates characterized? Answer: The compound is typically synthesized via multi-step nucleophilic substitution or coupling reactions. For example, analogous triazine derivatives with piperidine substituents are synthesized using Buchwald-Hartwig amination or Suzuki-Miyaura coupling, followed by purification via column chromatography and recrystallization . Characterization involves:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm structural integrity by verifying proton environments and carbon frameworks.
  • Elemental Analysis: Validates purity and stoichiometry.
  • Melting Point Determination: Assesses crystalline consistency .

Advanced: How can Design of Experiments (DoE) optimize synthetic yield and reduce byproducts? Answer: DoE employs factorial designs to identify critical variables (e.g., temperature, catalyst loading, reaction time). For instance, a central composite design (CCD) can model nonlinear relationships between variables, while response surface methodology (RSM) pinpoints optimal conditions. Computational tools like quantum chemical calculations (e.g., DFT) predict reaction pathways, minimizing trial-and-error approaches .

Structural and Functional Characterization

Basic: Which spectroscopic techniques resolve structural ambiguities in this compound? Answer:

  • High-Resolution Mass Spectrometry (HR-MS): Confirms molecular weight and fragmentation patterns.
  • Infrared Spectroscopy (IR): Identifies functional groups (e.g., amine stretching at ~3300 cm1^{-1}).
  • X-ray Crystallography: Resolves 3D conformation and hydrogen-bonding networks .

Advanced: How can molecular dynamics (MD) simulations enhance structural analysis? Answer: MD simulations predict conformational stability in solvent environments. For example, simulations in explicit water molecules assess solvation effects on the piperidine ring’s flexibility. Pair distribution function (PDF) analysis complements experimental XRD data to validate dynamic behavior .

Biological Activity Profiling

Basic: What in vitro assays are used to screen for biological activity? Answer:

  • Kinase Inhibition Assays: Measure IC50_{50} values using fluorescence polarization.
  • Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HL-60, K562) evaluate antiproliferative effects.
  • Receptor Binding Studies: Radioligand displacement assays quantify affinity for targets like GPCRs .

Advanced: How can 3D-QSAR models rationalize contradictory activity data across assays? Answer: 3D-QSAR aligns steric/electrostatic fields (CoMFA, CoMSIA) with bioactivity trends. For example, discrepancies in IC50_{50} values between enzyme- and cell-based assays may arise from differences in membrane permeability, which can be modeled using logP and polar surface area descriptors .

Mechanism of Action Studies

Basic: What experimental approaches elucidate the compound’s mechanism of action? Answer:

  • Surface Plasmon Resonance (SPR): Quantifies binding kinetics to target proteins.
  • Western Blotting: Tracks downstream signaling pathway modulation (e.g., phosphorylation of ERK/AKT).
  • Gene Knockdown (siRNA): Validates target specificity .

Advanced: How does molecular docking resolve conflicting hypotheses about binding modes? Answer: Ensemble docking against multiple protein conformations (e.g., from cryo-EM or NMR structures) identifies consensus binding poses. Free energy perturbation (FEP) calculations refine affinity predictions for mutants, explaining selectivity variations .

Stability and Degradation Pathways

Basic: What accelerated stability tests assess shelf-life under varying conditions? Answer:

  • Forced Degradation Studies: Expose the compound to heat (40–80°C), humidity (75% RH), and UV light.
  • HPLC-PDA Monitoring: Tracks degradation products (e.g., oxidation of the amine group).
  • pH Stability Profiling: Evaluates susceptibility to hydrolysis .

Advanced: How do kinetic models predict long-term stability? Answer: Arrhenius equations extrapolate degradation rates from accelerated data. Quantum mechanical calculations (e.g., transition state theory) identify reactive intermediates, guiding excipient selection to inhibit hydrolysis .

Toxicity and Safety Profiling

Basic: What assays evaluate acute toxicity in preclinical models? Answer:

  • Ames Test: Screens for mutagenicity in Salmonella typhimurium.
  • hERG Inhibition Assay: Assesses cardiac risk via patch-clamp electrophysiology.
  • In Vivo LD50_{50}: Determines median lethal dose in rodents .

Advanced: How can predictive toxicology models prioritize compounds for further testing? Answer: Machine learning models (e.g., Random Forest, SVM) trained on ToxCast data predict hepatotoxicity or nephrotoxicity. Structural alerts (e.g., reactive metabolites) are flagged using Derek Nexus or OECD QSAR Toolbox .

Computational Chemistry Applications

Advanced: What multiscale modeling strategies bridge electronic structure and macroscopic properties? Answer:

  • Quantum Mechanics/Molecular Mechanics (QM/MM): Simulates enzymatic catalysis at active sites.
  • Coarse-Grained (CG) Models: Predicts self-assembly behavior in drug delivery systems.
  • Chemoinformatics Workflows: Integrates docking, MD, and QSAR for virtual screening .

Purification and Analytical Challenges

Advanced: How do advanced separation technologies resolve closely related impurities? Answer:

  • Supercritical Fluid Chromatography (SFC): Separates enantiomers using chiral stationary phases.
  • 2D-LC (LC×LC): Enhances peak capacity for complex mixtures.
  • Ion Mobility Spectrometry (IMS): Differentiates isomers via collision cross-section analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.